

Introduction: A Strategic Building Block for Advanced Peptide and Peptidomimetic Design

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Compound of Interest

Compound Name: *Fmoc-2-amino-5-methoxybenzoic acid*

Cat. No.: *B1322526*

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In the landscape of modern peptide synthesis and drug discovery, the rational selection of non-proteinogenic amino acids is a critical determinant of success. **Fmoc-2-amino-5-methoxybenzoic acid** (CAS 332121-93-4) has emerged as a strategic building block for researchers aiming to impart unique structural and functional properties into their target molecules. Its rigid benzoic acid backbone, combined with the electronic influence of the methoxy group, provides a powerful tool for creating conformationally constrained peptides and peptidomimetics with enhanced stability and bioactivity.^{[1][2][3]}

This guide moves beyond a simple recitation of properties to provide a field-proven perspective on the effective application of this versatile reagent. We will explore the causality behind its use in Solid-Phase Peptide Synthesis (SPPS), provide robust, self-validating protocols, and contextualize its role in the development of next-generation therapeutics.

Core Physicochemical Properties and Structural Rationale

The utility of any synthetic building block begins with a firm understanding of its intrinsic properties. The unique arrangement of functional groups in **Fmoc-2-amino-5-methoxybenzoic acid** dictates its behavior in synthesis and its influence on the final peptide structure.

Diagram 1: Chemical Structure of **Fmoc-2-amino-5-methoxybenzoic acid**

Caption: Structure of **Fmoc-2-amino-5-methoxybenzoic acid**.

Table 1: Physicochemical Properties

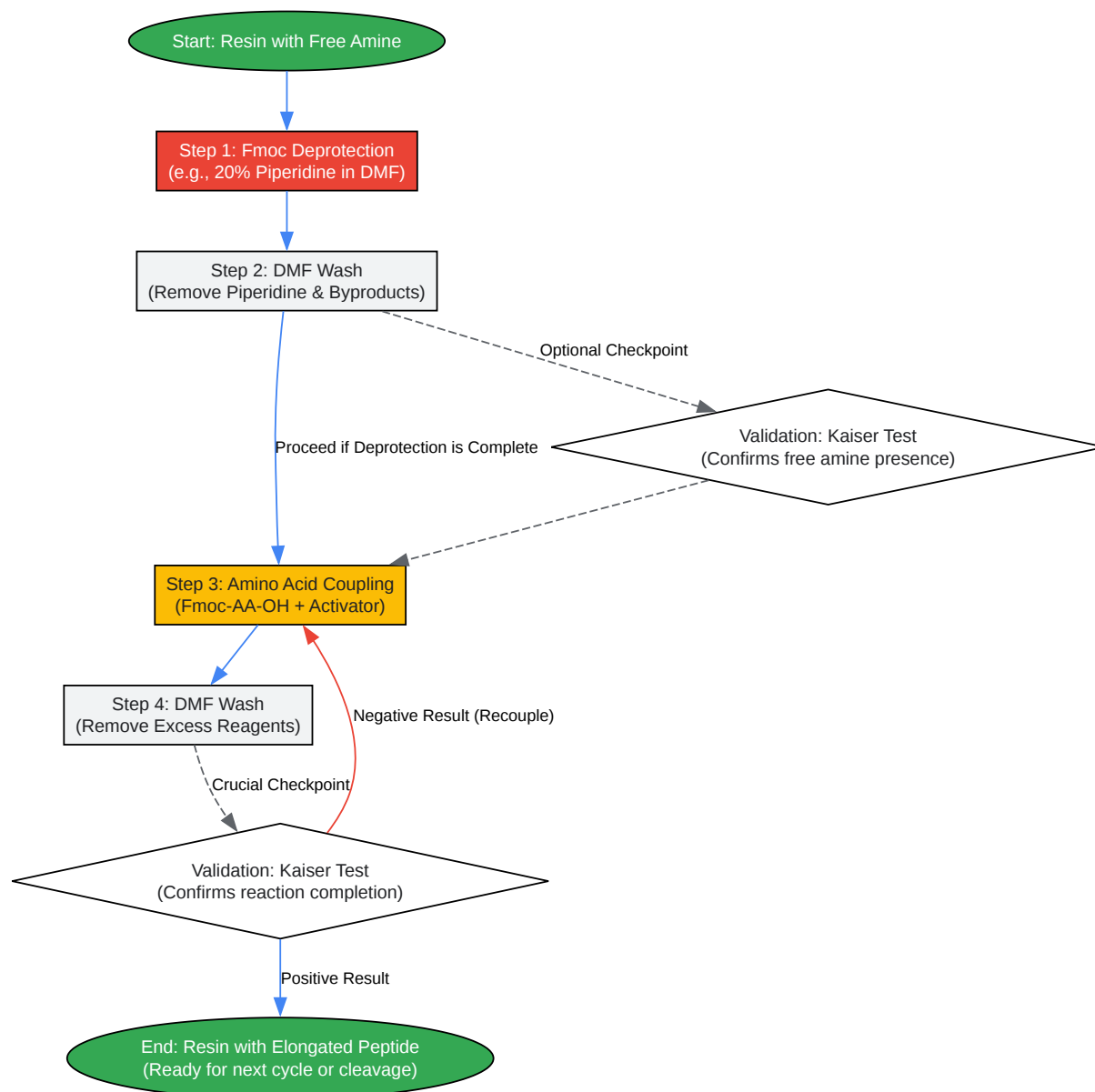
Property	Value	Source(s)
CAS Number	332121-93-4	[4][5][6]
Molecular Formula	C ₂₃ H ₁₉ NO ₅	[6]
Molecular Weight	389.41 g/mol	[5][6]
Appearance	Solid	
Primary Function	Fmoc-protected amino acid building block	[1][7]
Key Protecting Group	Fluorenylmethoxycarbonyl (Fmoc)	[1][8]

The presence of the Fmoc protecting group is fundamental to its use in modern SPPS, allowing for selective, base-labile deprotection that is orthogonal to the acid-labile side-chain protecting groups commonly employed.[9][10][11] The methoxy substituent enhances the compound's solubility and can modulate the electronic properties of the aromatic ring, potentially influencing intermolecular interactions in the final peptide.[1][7]

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the dominant methodology for peptide synthesis, prized for its efficiency, versatility, and milder reaction conditions compared to older Boc-based strategies.[8][10][12] The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[11]

Diagram 2: The Core Fmoc-SPPS Workflow



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Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Detailed Protocol: Incorporation of Fmoc-2-amino-5-methoxybenzoic acid

This protocol outlines the manual coupling of **Fmoc-2-amino-5-methoxybenzoic acid** onto a resin-bound peptide with a free N-terminal amine. It is designed as a self-validating system with integrated checkpoints.

Prerequisites:

- Solid-phase synthesis vessel containing peptide-resin with a free N-terminal amine.
- The resin has been thoroughly washed with Dimethylformamide (DMF) post-Fmoc deprotection of the previous residue.
- All reagents are of peptide synthesis grade.

Reagents & Materials:

- **Fmoc-2-amino-5-methoxybenzoic acid**
- Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or an equivalent like HATU.[\[13\]](#)
- Base: Diisopropylethylamine (DIPEA) or Collidine.[\[13\]](#)
- Solvent: Anhydrous DMF.
- Washing Solvents: DMF, Isopropanol (IPA).
- Kaiser Test Kit (for validation).[\[14\]](#)

Step-by-Step Methodology:

- Preparation of the Coupling Solution (Pre-activation):
 - In a clean, dry vial, dissolve **Fmoc-2-amino-5-methoxybenzoic acid** (3 equivalents relative to resin loading) in a minimal volume of DMF.

- Add HBTU (2.9 equivalents) to the solution.
- Just prior to adding to the resin, add DIPEA (6 equivalents). The solution may change color (typically to yellow), indicating activation.
- Causality Note: Pre-activation of the carboxylic acid to an active ester is crucial for efficient peptide bond formation. HBTU is a highly effective activator that minimizes side reactions. [8][13] The base neutralizes the protonated amine on the resin and facilitates the reaction.
- Coupling Reaction:
 - Drain the DMF from the washed peptide-resin in the reaction vessel.
 - Immediately add the activated amino acid solution from Step 1 to the resin.
 - Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
 - Insight: The rigid structure of this building block may lead to slower coupling kinetics compared to standard aliphatic amino acids. A longer coupling time is a prudent choice to ensure the reaction goes to completion.
- Post-Coupling Wash:
 - Drain the reaction solution from the vessel.
 - Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
 - 3x with DMF
 - 1x with IPA
 - 3x with DMF
 - Causality Note: Inadequate washing is a primary cause of impurity generation in the final product. Each wash removes soluble components, driving the equilibrium towards a clean, resin-bound product.

- Validation of Coupling Completion (The Kaiser Test):
 - Extract a small sample of resin beads (1-2 mg) from the vessel.
 - Wash the beads separately with ethanol and dry them.
 - Perform the Kaiser ninhydrin test according to the reagent manufacturer's instructions.[\[14\]](#)
 - Interpretation:
 - Beads remain colorless/yellow: Negative result. Indicates the absence of free primary amines. The coupling reaction is complete. Proceed to the deprotection of the newly added residue.
 - Beads turn dark blue/purple: Positive result. Indicates the presence of unreacted N-terminal amines. The coupling is incomplete.
 - Trustworthiness: This checkpoint is non-negotiable. Proceeding with an incomplete coupling reaction leads to deletion sequences that are often difficult to separate from the target peptide. If the Kaiser test is positive, a second coupling (recoupling) must be performed by repeating Steps 1-4.

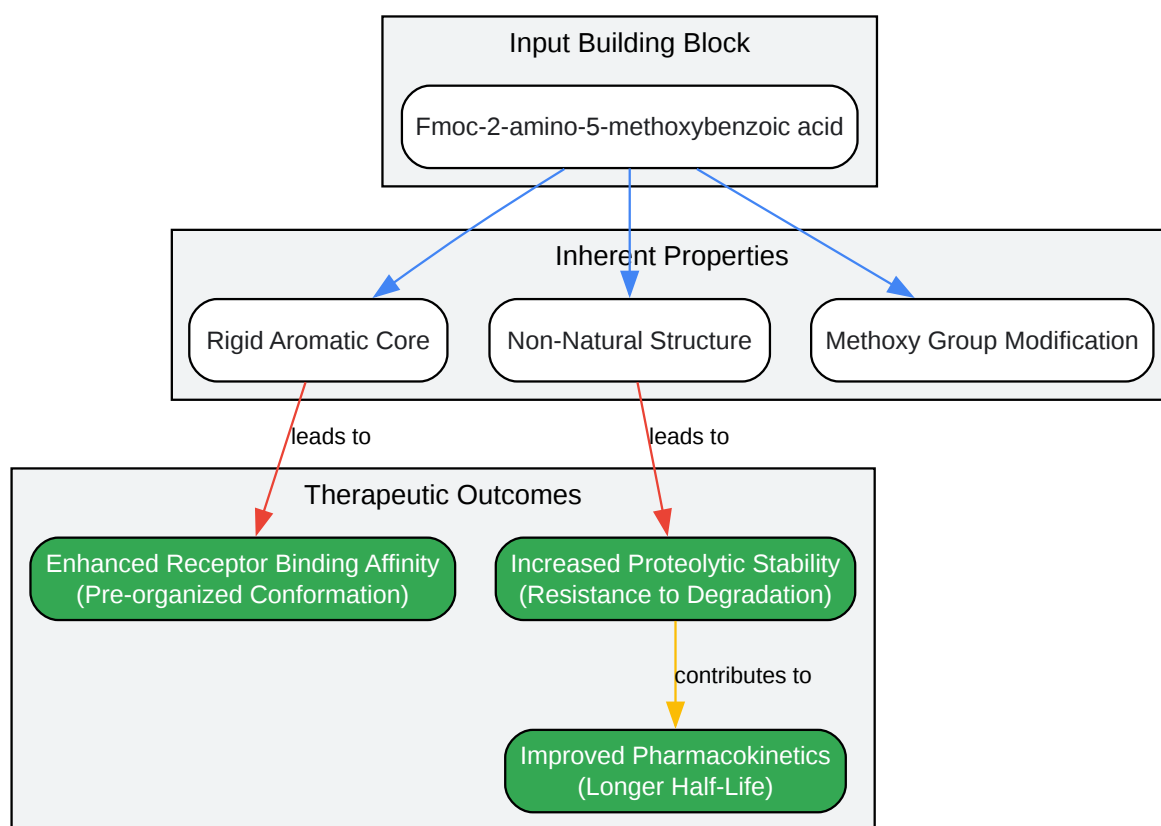
Role in Drug Discovery and Peptidomimetic Design

The incorporation of **Fmoc-2-amino-5-methoxybenzoic acid** is a deliberate strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[\[2\]](#)

- Conformational Rigidity: The aromatic ring of the benzoic acid moiety introduces significant steric hindrance, restricting the conformational freedom of the peptide backbone. This can lock the peptide into a specific, bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[\[2\]](#)
- Proteolytic Resistance: Standard proteases recognize and cleave peptide bonds between L-amino acids. The non-natural structure of 2-amino-5-methoxybenzoic acid makes the adjacent peptide bonds resistant to enzymatic degradation, thereby increasing the in-vivo half-life of the resulting peptidomimetic.[\[2\]](#)[\[3\]](#)

- **Scaffold for Further Modification:** The benzoic acid core can serve as a scaffold for creating more complex molecular architectures, moving beyond linear peptides to cyclic or branched structures with unique pharmacological profiles.

Diagram 3: Strategic Advantages in Peptidomimetic Development



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Caption: Logical flow from molecular properties to drug development advantages.

Analytical Quality Control

Ensuring the purity and identity of both the starting material and the final peptide is paramount. A multi-faceted approach to analytical chemistry is required.

Table 2: Recommended Analytical Techniques

Technique	Purpose	Stage of Use	Source(s)
UV-Vis Spectroscopy	Quantitative determination of Fmoc loading on the resin after coupling the first amino acid.	Post-1st AA Coupling	[14]
Kaiser Test	Qualitative check for the presence/absence of free primary amines.	After deprotection and after coupling steps.	[14]
Reverse-Phase HPLC (RP-HPLC)	Purity assessment and purification of the final cleaved peptide.	Final Product	[10][11]
Mass Spectrometry (MS)	Definitive confirmation of the molecular weight and identity of the final peptide.	Final Product	[14][15]

Conclusion

Fmoc-2-amino-5-methoxybenzoic acid is more than a mere component; it is an enabling tool for sophisticated peptide design. Its true value is realized when its structural and chemical properties are deliberately leveraged to address the core challenges of drug development—stability, specificity, and efficacy. By employing robust, validated synthetic protocols and understanding the causal links between its structure and its function within a larger molecule, researchers can effectively translate this unique building block into novel peptidomimetics with significant therapeutic potential.

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